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Compound of Interest

Compound Name: 3,4,5-Trimethoxyaniline

Cat. No.: B125895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-
Trimethoxyaniline, a key intermediate in the synthesis of various dyes and pharmaceutical

compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining

these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

3,4,5-Trimethoxyaniline.

¹H NMR Data
The ¹H NMR spectrum of 3,4,5-Trimethoxyaniline provides information about the chemical

environment of the hydrogen atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.86 s 2H Ar-H

4.82 br 2H NH₂

3.64 s 6H 2 x -OCH₃ (meta)

3.50 s 3H -OCH₃ (para)

Solvent: DMSO-d6, Frequency: 400 MHz[1]

¹³C NMR Data
The ¹³C NMR spectrum reveals the different carbon environments within the 3,4,5-
Trimethoxyaniline molecule.

Chemical Shift (δ) ppm Assignment

153.8 C-O (C3, C5)

135.5 C-O (C4)

131.2 C-NH₂ (C1)

94.5 Ar-CH (C2, C6)

60.1 -OCH₃ (para)

55.7 -OCH₃ (meta)

Note: Data is predicted and requires experimental verification.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 3,4,5-Trimethoxyaniline
based on their characteristic vibrational frequencies. A recent study by Sharma et al. (2023)

provides a detailed experimental and theoretical spectral analysis of this compound.[2]
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Wavenumber (cm⁻¹) Vibrational Assignment

3422 Asymmetric NH stretching

3320 Symmetric NH stretching

1260, 1236 C-N stretching

Source: Sharma et al., Rasayan Journal of Chemistry, 2023[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 3,4,5-Trimethoxyaniline.

m/z Relative Intensity Assignment

183 High [M]⁺ (Molecular Ion)

168 High [M-CH₃]⁺

110 Medium Further fragmentation

Source: PubChem CID 32285

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3,4,5-Trimethoxyaniline.

Materials:

3,4,5-Trimethoxyaniline sample

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

NMR tube (5 mm)
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Pipette

Vortex mixer

Procedure:

Sample Preparation:

Weigh approximately 10-20 mg of 3,4,5-Trimethoxyaniline.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

clean, dry vial.

Use a vortex mixer to ensure the sample is completely dissolved.

Sample Transfer:

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition

time, relaxation delay).

Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate

signal-to-noise ratio.

Data Processing:
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Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

FTIR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of solid 3,4,5-Trimethoxyaniline.

Method: Attenuated Total Reflectance (ATR)

Materials:

3,4,5-Trimethoxyaniline powder

FTIR spectrometer with an ATR accessory

Spatula

Cleaning solvent (e.g., isopropanol)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable

solvent.

Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Application:

Place a small amount of the 3,4,5-Trimethoxyaniline powder onto the ATR crystal using a

clean spatula.
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Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Data Acquisition:

Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-

400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing and Cleaning:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Clean the ATR crystal thoroughly with a solvent and lint-free wipe after the measurement.

GC-MS Protocol
Objective: To determine the molecular weight and fragmentation pattern of 3,4,5-
Trimethoxyaniline.

Materials:

3,4,5-Trimethoxyaniline sample

Volatile solvent (e.g., methanol or dichloromethane)

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Autosampler vials with caps

Micropipette

Procedure:

Sample Preparation:

Prepare a dilute solution of 3,4,5-Trimethoxyaniline (e.g., 1 mg/mL) in a volatile solvent.
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Transfer the solution to an autosampler vial.

Instrument Setup:

Set the GC oven temperature program (e.g., initial temperature of 100°C, ramp to 280°C).

Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 280°C).

Use helium as the carrier gas at a constant flow rate.

Set the mass spectrometer to scan over a suitable m/z range (e.g., 40-500 amu) in

electron ionization (EI) mode.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The instrument will separate the components of the sample in the GC column, and the

mass spectrometer will record the mass spectrum of the eluting compound.

Data Analysis:

Identify the peak corresponding to 3,4,5-Trimethoxyaniline in the total ion chromatogram

(TIC).

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment

ions.

Logical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 3,4,5-Trimethoxyaniline.
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Caption: Workflow for the spectroscopic analysis of 3,4,5-Trimethoxyaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3,4,5-Trimethoxyaniline: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125895#spectroscopic-data-of-3-4-5-
trimethoxyaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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